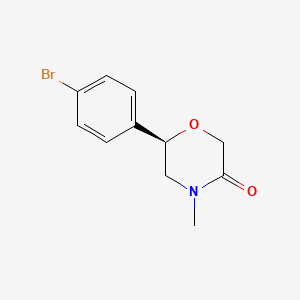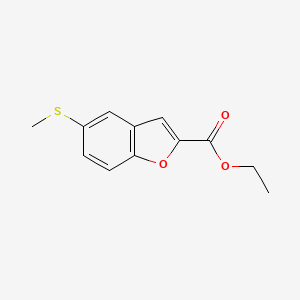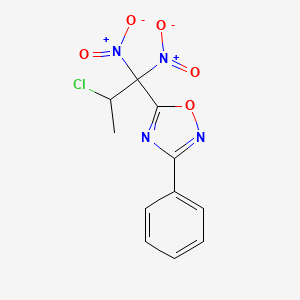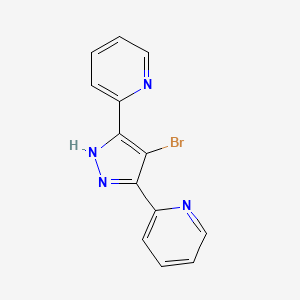![molecular formula C12H19N3 B14174077 n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine CAS No. 922337-52-8](/img/structure/B14174077.png)
n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(Dimethylamino)cyclopropyl]methyl}-N-methylpyridin-3-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl ring, a dimethylamino group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(Dimethylamino)cyclopropyl]methyl}-N-methylpyridin-3-amine typically involves the reaction of 1-(dimethylamino)cyclopropylmethanol with N-methylpyridin-3-amine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{[1-(Dimethylamino)cyclopropyl]methyl}-N-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles such as halides or amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-{[1-(Dimethylamino)cyclopropyl]methyl}-N-methylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{[1-(Dimethylamino)cyclopropyl]methyl}-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropyl ring and dimethylamino group play crucial roles in its binding affinity and specificity. The pathways involved may include signal transduction mechanisms and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[1-(Dimethylamino)ethyl]methyl}-N-methylpyridin-3-amine
- N-{[1-(Dimethylamino)propyl]methyl}-N-methylpyridin-3-amine
- N-{[1-(Dimethylamino)butyl]methyl}-N-methylpyridin-3-amine
Uniqueness
N-{[1-(Dimethylamino)cyclopropyl]methyl}-N-methylpyridin-3-amine is unique due to its cyclopropyl ring, which imparts rigidity and distinct steric properties compared to its analogs. This structural feature can influence its reactivity and binding interactions, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propiedades
Número CAS |
922337-52-8 |
|---|---|
Fórmula molecular |
C12H19N3 |
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
N-[[1-(dimethylamino)cyclopropyl]methyl]-N-methylpyridin-3-amine |
InChI |
InChI=1S/C12H19N3/c1-14(2)12(6-7-12)10-15(3)11-5-4-8-13-9-11/h4-5,8-9H,6-7,10H2,1-3H3 |
Clave InChI |
WVAQHHRKHISETR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1(CC1)CN(C)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14174030.png)




![Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate](/img/structure/B14174058.png)

![Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B14174073.png)
